Methyl 2-(trifluoroacetamido)prop-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h1H2,2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCQOBJXPULRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462264 | |
| Record name | 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58137-35-2 | |
| Record name | 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Trifluoroacetamido Prop 2 Enoate
Historical Development of α,β-Dehydroamino Acid Ester Synthesis
The pursuit of synthetic routes to α,β-dehydroamino acid esters has a rich history, driven by the natural occurrence of these residues in various microbial peptides and their utility in chemical synthesis. wiley-vch.deresearchgate.net Early methods for accessing these structures were foundational to the field of amino acid chemistry.
One of the cornerstone methodologies is the Erlenmeyer-Plöchl azlactone synthesis , first reported in the late 19th century. wikipedia.orgaccelachem.comnsf.gov This reaction involves the intramolecular condensation of an N-acylglycine in the presence of acetic anhydride (B1165640) to form an azlactone (an oxazolone). This azlactone intermediate can then react with a carbonyl compound, such as an aldehyde or ketone. Subsequent hydrolysis and rearrangement yield the α,β-unsaturated N-acylamino acid. While historically significant, this method is primarily used for synthesizing β-substituted dehydroamino acids.
Another classical and widely adopted approach involves the β-elimination of a leaving group from the β-position of a saturated amino acid precursor. This strategy became a mainstay for the synthesis of dehydroalanine (B155165) and its derivatives. Precursors such as serine, threonine (for β-methylated analogs), and cysteine have been extensively used, where the β-hydroxyl or β-thiol group is converted into a better leaving group to facilitate elimination under basic conditions. wikipedia.orgrsc.org These early elimination reactions laid the groundwork for the more refined and specific methods used today.
Over time, research focused on developing milder conditions, improving yields, and controlling the stereochemistry of the resulting double bond, leading to a diverse toolbox of synthetic methods for this important class of compounds.
Established Synthetic Routes to Methyl 2-(trifluoroacetamido)prop-2-enoate
The synthesis of this compound, a dehydroalanine derivative, relies on well-established principles of organic synthesis, primarily involving the introduction of the α,β-unsaturation from a suitable amino acid precursor. The trifluoroacetyl protecting group is crucial for modulating the reactivity of the amine and is typically installed early in the synthetic sequence.
A general and logical approach to this compound begins with a standard α-amino acid, which is first N-protected and then converted to the dehydro-derivative.
The N-trifluoroacetylation of an amino acid ester, such as serine methyl ester or cysteine methyl ester, is a straightforward and high-yielding initial step. This transformation can be readily achieved using reagents like ethyl trifluoroacetate (B77799) in the presence of a base such as triethylamine, or by using trifluoroacetic anhydride. arkat-usa.orgresearchgate.net This N-protection step is critical as it prevents unwanted side reactions of the amino group in subsequent steps and activates the α-proton, facilitating some elimination pathways. Once the N-trifluoroacetylated precursor is obtained, the focus shifts to the introduction of the double bond, which is detailed in the following sections.
The most direct route to dehydroalanine derivatives is the dehydration of β-hydroxy amino acid precursors, namely N-protected serine derivatives. For the target compound, this would involve the dehydration of Methyl 2-(trifluoroacetamido)-3-hydroxypropanoate (N-TFA-Serine methyl ester).
This elimination of water requires the activation of the β-hydroxyl group to convert it into a good leaving group. While classical methods involved harsh conditions, several modern reagents allow this transformation to occur under mild conditions. cymitquimica.com Reagents such as Martin's sulfurane and the Burgess reagent are particularly effective for the dehydration of secondary alcohols and have been applied to β-hydroxy amino acid systems. researchgate.netau.dkenamine.netresearchgate.net The Burgess reagent, for instance, typically promotes a syn-elimination via an intermediate sulfamate (B1201201) ester under neutral conditions. wikipedia.orgatlanchimpharma.com Another effective method involves the reaction of the N-protected serine derivative with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which proceeds through a carbonate intermediate. wikipedia.org
Alternatively, a β-chloroalanine derivative can serve as an excellent precursor. The β-chloro group is a proficient leaving group, and its elimination can be readily induced by the application of a non-nucleophilic organic base to yield the desired dehydroalanine ester. rsc.org
| Precursor | Reagent/Catalyst | Solvent | Temperature | Yield | Ref |
| N-Acyl-Serine Ester | Burgess Reagent | Benzene | 50 °C | Good | au.dk |
| N-Acyl-Serine Ester | Martin's Sulfurane | CCl₄ | Reflux | Good | researchgate.net |
| N-Boc-Serine Ester | (Boc)₂O / DMAP | CH₂Cl₂ | Room Temp. | High | wikipedia.org |
| N-Acyl-β-chloroalanine Ester | Organic Base (e.g., DBU) | THF | Room Temp. | High | rsc.org |
Both serine and cysteine are natural and readily available precursors for dehydroalanine synthesis. wikipedia.org
As discussed previously, serine derivatives can be directly dehydrated. A particularly efficient one-pot method involves the simultaneous esterification and elimination of N-protected serines using cesium carbonate (Cs₂CO₃) and a haloalkane in a polar aprotic solvent like DMF. This approach avoids the isolation of the intermediate serine ester. nih.gov
Cysteine represents an equally, if not more, common precursor for dehydroalanine synthesis. nih.gov The general strategy involves a two-step sequence: activation of the β-thiol group followed by a base-mediated β-elimination. rsc.org The activation is typically achieved by S-alkylation (e.g., methylation with methyl iodide to form a sulfonium (B1226848) salt) or oxidation. The resulting activated sulfur moiety is an excellent leaving group, and elimination is readily triggered by mild bases. This method has been successfully applied to cysteine residues within peptides and proteins to site-specifically install dehydroalanine. nih.gov
| Precursor | Activation Step | Elimination Conditions | Key Features | Ref |
| N-TFA-Serine | N/A (Direct Elimination) | Cs₂CO₃, Methyl Iodide, DMF, 60°C | One-pot esterification and elimination | nih.gov |
| N-TFA-Cysteine Methyl Ester | 1. S-Methylation (e.g., MeI) | Mild Base (e.g., NaHCO₃) | Forms sulfonium salt intermediate | nsf.gov |
| N-TFA-Cysteine Methyl Ester | 2. S-Oxidation (e.g., m-CPBA) | Heat (thermolysis) | Forms sulfoxide (B87167) intermediate | |
| N-TFA-Cysteine Methyl Ester | 3. Bis-alkylation (e.g., dihaloalkane) | Base | Forms cyclic sulfonium intermediate | nih.gov |
Emerging Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and environmental impact. In the context of synthesizing this compound, emerging approaches focus on catalytic methods, the use of greener solvents, and improving atom economy.
Green Solvents: Traditional peptide and amino acid synthesis often relies on hazardous polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). wikipedia.org A significant green chemistry initiative is the replacement of these solvents with more environmentally benign alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and γ-valerolactone are being explored for solid-phase and solution-phase peptide synthesis and could be adapted for the synthesis of dehydroalanine precursors. wikipedia.orgnih.govnih.gov Deep eutectic solvents (DESs) are also emerging as biodegradable and non-toxic reaction media. wikipedia.org
Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems is a core principle of green chemistry.
Photoredox Catalysis: Visible-light photoredox catalysis has been employed for the functionalization of dehydroalanine derivatives, suggesting potential for novel synthetic routes that operate under mild conditions. enamine.net
Biocatalysis: Enzymatic methods offer high selectivity and operate in aqueous media under mild conditions. For instance, some lantibiotic synthetase enzymes catalyze the dehydration of serine and threonine residues to their dehydro- (B1235302) counterparts as part of natural product biosynthesis. wiley-vch.de While harnessing these enzymes for small-molecule synthesis is still a developing area, it represents a promising future direction for sustainable synthesis.
Flow Chemistry: Continuous flow reactors offer improved safety, scalability, and efficiency over batch processes. The synthesis of unnatural amino acids from dehydroalanine has been demonstrated in a flow system, which allows for precise control over reaction conditions and can minimize byproduct formation. These emerging technologies hold the potential to make the synthesis of specialized amino acid derivatives like this compound more efficient and sustainable.
Reactivity and Mechanistic Investigations of Methyl 2 Trifluoroacetamido Prop 2 Enoate
Electronic Structure and Reactivity Profile of the α,β-Unsaturated Ester Moiety
The reactivity of Methyl 2-(trifluoroacetamido)prop-2-enoate is fundamentally governed by the electronic nature of its α,β-unsaturated ester moiety. This system is characterized by a conjugated π-system involving the carbon-carbon double bond (Cα=Cβ) and the carbonyl group of the methyl ester. The presence of two powerful electron-withdrawing groups, the methyl ester (-COOCH₃) at the α-position and the N-trifluoroacetamido group (-NHCOCF₃) also at the α-position, profoundly influences the electron distribution across the molecule.
The trifluoroacetamido group, in particular, exerts a strong inductive effect (-I) due to the highly electronegative fluorine atoms. This effect, combined with the resonance effect of the ester carbonyl, renders the β-carbon atom significantly electron-deficient and thus highly electrophilic. This polarization makes the molecule an excellent Michael acceptor, susceptible to attack by a wide range of nucleophiles at the β-position. wikipedia.org Most amino acid residues are generally unreactive toward nucleophiles, but those containing dehydroalanine (B155165) are exceptions due to their electrophilic nature. wikipedia.org
Carbon-Carbon Bond-Forming Reactions
The electrophilic nature of this compound makes it a valuable substrate for various carbon-carbon bond-forming reactions, enabling the synthesis of diverse and complex unnatural amino acid derivatives.
Michael Addition Reactions with Diverse Nucleophiles
The Michael addition, or 1,4-conjugate addition, is a cornerstone of the reactivity of dehydroalanine derivatives. rsc.org Due to the pronounced electrophilicity of the β-carbon, this compound and its analogs readily undergo addition reactions with a wide array of soft nucleophiles. These reactions are synthetically valuable as they provide a direct route to β-substituted alanine (B10760859) derivatives.
Research has demonstrated that various nucleophiles, including thiols, amines, and resonance-stabilized carbanions (such as those derived from malonates and nitroalkanes), effectively add to the dehydroalanine scaffold. rsc.org The efficiency of the reaction often correlates with the nucleophilicity of the attacking species. For instance, Michael additions of nitrogen heterocycles, thiols, and carbon nucleophiles to dehydroalanine derivatives proceed in fair to good yields. rsc.org The reaction conditions are often mild, with bases like cesium carbonate or organic bases being employed to facilitate the reaction.
| Nucleophile (Donor) | Dehydroalanine Derivative | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Thiols (e.g., Cysteine) | N-Acyl dehydroalanine | Aqueous media, mild pH | β-Thioalkyl-alanine (Lanthionine) | wikipedia.orgresearchgate.net |
| Amines (e.g., Lysine ε-amino group) | Methyl 2-acetamidoacrylate | pH 9-10 | β-Amino-alanine (Lysinoalanine) | nih.gov |
| Stabilized Carbanions (e.g., Malonates) | N-Acyl dehydroalanine | Base (e.g., NaOEt) | β-Dicarbonyl-alanine derivative | rsc.org |
| Cyclic Ketones | N-Boc-dehydroalanine | Bifunctional primary amine-thiourea catalyst | β-Keto-alanine derivative | nih.gov |
Conjugate Addition Reactions
While the Michael addition typically refers to the addition of stabilized carbanions, the broader class of conjugate additions includes a wider range of nucleophiles, notably organometallic reagents. These reactions provide powerful methods for the formation of carbon-carbon bonds.
Organocuprates (Gilman reagents) are well-known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, in contrast to more reactive organometallic reagents like Grignard or organolithium reagents, which often favor 1,2-addition to the carbonyl carbon. In related systems, copper-catalyzed 1,4-addition of Grignard reagents to α,β-unsaturated esters has been successfully employed to form C-C bonds at the β-position. This suggests that similar reactivity could be expected with this compound, leading to the synthesis of β-alkyl or β-aryl alanine derivatives.
Furthermore, in some transition-metal-catalyzed reactions, a conjugate addition pathway can compete with or be the primary outcome instead of a canonical cross-coupling pathway. For example, palladium-mediated cross-coupling of dehydroalanine with arylboronic acids can yield both the Heck product and the conjugate addition product, where the aryl group adds to the β-carbon and the double bond is saturated.
Olefin Metathesis and Related Transformations
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. While α,β-unsaturated esters can be challenging substrates for metathesis due to potential coordination of the carbonyl oxygen to the metal catalyst, successful transformations have been reported. Cross-metathesis, in particular, allows for the coupling of two different olefin partners.
In the context of amino acid synthesis, metathesis reactions have been employed to create functionalized derivatives. For this compound, a cross-metathesis reaction with a partner olefin could lead to the synthesis of more complex α,β-unsaturated amino acid structures. However, the presence of the nitrogen atom in the amide functionality can sometimes lead to catalyst deactivation, a known challenge when using olefins containing N-heteroaromatics in metathesis. Strategies to overcome this, such as using more robust catalysts or protecting the nitrogen functionality, may be necessary to achieve efficient transformations.
Transition-Metal-Catalyzed Coupling Reactions (e.g., Heck Coupling, Stille Coupling in related systems)
Transition-metal-catalyzed cross-coupling reactions offer a highly effective strategy for the arylation and vinylation of dehydroalanine derivatives. These methods provide access to dehydrophenylalanine and other β-substituted unsaturated amino acids, which are important components of natural products and peptidomimetics.
Heck Coupling: The Mizoroki-Heck reaction has been applied to dehydroalanine systems. A palladium(II)-catalyzed cross-dehydrogenative coupling (CDC), which can be considered a dehydrogenative Heck reaction, has been developed for the reaction of N-phthaloyl dehydroalanine esters with simple arenes. This reaction proceeds via C-H activation of the arene and stereoselectively produces Z-dehydrophenylalanine derivatives in an atom-economical fashion. In other work, palladium-mediated coupling of dehydroalanine residues with arylboronic acids was shown to yield the Heck product, where the aryl group is coupled to the β-carbon while retaining the C=C double bond.
Suzuki Coupling: The Suzuki-Miyaura coupling is another powerful tool that has been adapted for these substrates. To facilitate the reaction, the dehydroalanine ester is typically converted into a β-halo derivative, such as N-Boc-β-bromodehydroalanine methyl ester. This vinyl halide can then be coupled with various aryl or heteroaryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This approach has been used to synthesize sulfur analogues of dehydrotryptophan with defined stereochemistry, generally maintaining the configuration of the starting β-bromo-dehydroamino acid.
| Reaction Type | Coupling Partners | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Dehydrogenative Heck | N-Phthaloyl dehydroalanine ester + Arene | Pd(OAc)₂ / Ag₂CO₃ | Z-Dehydrophenylalanine derivative | |
| Heck-type Coupling | Dehydroalanine residue + Arylboronic acid | Pd(EDTA)(OAc)₂ / Aqueous media | Dehydrophenylalanine residue | |
| Suzuki Coupling | N-Boc-β-bromodehydroalanine ester + Benzo[b]thiophene boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Benzo[b]thienyl-dehydroalanine derivative |
Heterocyclic Ring Formation Reactions
The dense functionality of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds. The α,β-unsaturated ester can participate in tandem or domino reactions, where an initial intermolecular reaction is followed by an intramolecular cyclization.
A common strategy involves the reaction with 1,3-binucleophilic reagents. For example, a reagent containing both a nucleophilic nitrogen and a nucleophilic carbon, nitrogen, or sulfur atom can undergo an initial Michael addition at the β-carbon, followed by an intramolecular cyclization onto the ester carbonyl group. This approach can lead to the formation of various five- or six-membered heterocycles. For instance, reaction with a substituted hydrazine (B178648) could yield a pyrazolidinone derivative, while reaction with a urea (B33335) or thiourea (B124793) derivative could lead to dihydropyrimidines or dihydrothiopyrimidines.
In related systems, perfluoroalkenes have been shown to react with 1,3-binucleophiles like 2-aminophenol (B121084) to generate seven-membered benzoheterocycles. This precedent suggests that this compound could undergo similar annulation reactions with appropriate binucleophiles, providing a pathway to complex heterocyclic structures containing an amino acid backbone. The addition of β-dicarbonyl compounds to dehydroalanine derivatives has also been reported to form products that are assigned as α,α-disubstituted cyclic amino acid derivatives, resulting from an initial Michael addition followed by cyclization. rsc.org
Cyclization Reactions Leading to Nitrogen-Containing Heterocycles (e.g., Pyrroles, Dihydropyrazines, Imidazoles, β-Lactams)
This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. Its reactive α,β-unsaturated system and the trifluoroacetamido group participate readily in cyclization reactions.
Pyrroles: The synthesis of pyrrole (B145914) derivatives can be achieved through reactions with suitable binucleophiles. For instance, the reaction of analogous trifluoromethyl-containing compounds with 1,3-C,N-binucleophiles such as 2-aminobut-2-enenitrile can lead to the formation of dihydro-1H-pyrroles. researchgate.net This transformation involves the initial Michael addition of the nucleophile to the acrylate (B77674) moiety, followed by intramolecular cyclization and elimination.
Imidazoles: Imidazole (B134444) synthesis can be accomplished via cyclocondensation reactions. The reaction of similar trifluoropropionates with binucleophiles like benzamidine (B55565) or aminothiazoline results in the formation of trifluoromethyl-containing dihydro-1H-imidazol-5-ones and 2,3-dihydro-6H-imidazo[2,1-b] researchgate.netwikipedia.orgthiazol-5-ones, respectively. researchgate.net The van Leusen imidazole synthesis, a [3+2] cycloaddition between an aldimine and tosylmethyl isocyanide (TosMIC), represents a key method for creating the imidazole ring, which could be adapted for derivatives of the title compound. nih.gov
β-Lactams: The construction of the β-lactam ring, a core structure in many antibiotics, is a significant application. nih.gov The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a primary method for forming β-lactams. organic-chemistry.org While not a direct cyclization of the title compound itself, its derivatives could be employed in multi-step syntheses. For example, related compounds have been used in palladium-catalyzed cycloaminocarbonylation to produce α-(trifluoromethyl)β-lactams in a single step. researchgate.net Additionally, umpolung cyclization of propiolamides, catalyzed by triphenylphosphine, provides a route to α-methylene-β-lactams. nih.gov
The table below summarizes representative cyclization reactions involving precursors structurally related to this compound.
| Heterocycle | Reactant(s) | Key Reaction Type | Product Class |
| Dihydro-1H-pyrrole | 1,3-C,N-binucleophiles (e.g., 2-aminobut-2-enenitrile) | Cyclocondensation | Trifluoromethyl-substituted dihydro-1H-pyrroles |
| Dihydro-1H-imidazol-5-one | Benzamidine | Cyclocondensation | Trifluoromethyl-containing 4,5-dihydro-1H-imidazol-5-ones |
| β-Lactam | Anilines, Carbon Monoxide | Cycloaminocarbonylation | α-(Trifluoromethyl)β-lactams |
Cyclocondensation Reactions with Binucleophiles
Cyclocondensation reactions of this compound with various binucleophiles are a cornerstone of its reactivity, enabling the construction of complex heterocyclic systems. The electrophilic nature of the double bond facilitates initial attack by a nucleophile, initiating a cascade that culminates in ring formation.
Research on analogous compounds, such as methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, has demonstrated that reactions with 1,3-binucleophiles are highly effective. researchgate.net For example, reaction with 2-aminobut-2-enenitrile leads to 4,5-dihydro-1H-pyrroles, while reaction with 4,5-dihydro-1,3-thiazol-2-amine yields 2,3-dihydro-6H-imidazo[2,1-b] researchgate.netwikipedia.orgthiazol-5-ones. researchgate.net These reactions underscore the synthetic potential for creating diverse trifluoromethyl-substituted heterocycles from precursors featuring the trifluoroacetyl group. researchgate.net
Transformations Involving the Trifluoroacetyl Group
Role as a Protecting Group in Complex Syntheses
The trifluoroacetyl (Tfac) group in this compound is an effective protecting group for the amine functionality, particularly in complex multi-step syntheses. google.com Its strong electron-withdrawing nature enhances the acidity of the N-H proton, which can influence reactivity in certain transformations. google.com
The Tfac group offers stability under various reaction conditions, including nitrolysis and nitration, making it valuable in the synthesis of energetic materials. researchgate.net In peptide synthesis, trifluoroacetamide (B147638) (Tfac) has been investigated as an alternative to more common protecting groups like Fmoc and Boc. google.com Its advantages include being inexpensive and easy to install. The electron-deficient character of the Tfac group not only protects the amine but also activates the amide proton, facilitating specific reactions such as methylation under Mitsunobu conditions. google.com
Deacylation and Subsequent Functionalization
While the trifluoroacetyl group is a robust protecting group, it can be removed under specific, often mild, conditions, allowing for subsequent functionalization of the liberated amine. This deacylation step is crucial for revealing the primary amine for further synthetic manipulations.
The removal of the Tfac group is typically achieved through solvolysis. researchgate.net For example, treatment with sodium acetate (B1210297) in ethanol (B145695) or simply refluxing in ethanol can effectively cleave the trifluoroacetamide to yield the free amine. researchgate.net This mild deprotection protocol is advantageous as it preserves other sensitive functional groups within the molecule. Once deprotected, the resulting methyl 2-aminoprop-2-enoate derivative becomes a substrate for a wide range of reactions, including acylation, alkylation, and condensation, to build more complex molecular architectures.
Other Notable Organic Transformations (e.g., Aldol-type condensations, Wittig reactions in related contexts)
Aldol-type Condensations: The core structure of this compound can be synthesized or modified via Aldol-type condensation reactions. This class of reactions involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl, which may subsequently dehydrate. researchgate.netmdpi.com The reaction between an aldehyde and a compound with an enolizable hydrogen is a fundamental pathway for carbon-carbon bond formation. researchgate.net In the context of the title compound, a retrosynthetic analysis suggests its carbon skeleton could be constructed from a simpler carbonyl compound and a derivative containing an activated methylene (B1212753) group.
Wittig Reactions: The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org This reaction is highly valuable because it forms the double bond at a specific, predetermined location. libretexts.org While not a direct reaction of the title compound, the Wittig olefination is highly relevant to the synthesis of its structural analogs or precursors. researchgate.net For instance, a stabilized ylide could be reacted with a suitable keto-ester to construct the α,β-unsaturated system. The mechanism generally proceeds through the formation of a betaine (B1666868) intermediate followed by an oxaphosphetane, which collapses to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comyoutube.com
Applications in Advanced Chiral and Amino Acid Synthesis
Building Block in Peptide and Peptidomimetic Synthesis
Strategies for Incorporation of Dehydroamino Acid Residues into Peptide Chains
The introduction of dehydroamino acid residues, particularly dehydroalanine (B155165) (ΔAla), into peptide chains is a key strategy for modifying their structure and function. Several methods have been developed to achieve this, ranging from the conversion of existing amino acid residues within a peptide to the direct incorporation of a dehydroalanine building block. Methyl 2-(trifluoroacetamido)prop-2-enoate is a prime example of such a building block.
Common strategies for generating dehydroalanine residues include:
Dehydration of Serine: Biosynthetically, dehydroalanine residues often originate from the dehydration of serine residues already present in a peptide chain. tubitak.gov.tr
Elimination from Cysteine Precursors: Cysteine residues can be converted into S-alkyl derivatives, which then undergo alkylation or oxidation followed by a base-catalyzed elimination to form the dehydroalanine double bond.
Oxidative Elimination of Selenocysteine (B57510): A widely used laboratory method involves the incorporation of a selenocysteine residue, which is then subjected to oxidative elimination to generate the dehydroalanine moiety. nih.govucsd.edu This process is efficient and can be performed on fully assembled peptides. For instance, a selenopeptide can be converted into the corresponding dehydropeptide by incubation with hydrogen peroxide. nih.gov
Elimination from β-chloroalanine: Peptides containing β-chloroalanine can undergo elimination to form the desired dehydroalanine residue. acs.org
Direct Coupling of Dehydroalanine Precursors: Protected dehydroalanine derivatives, such as this compound, can be used directly in standard peptide synthesis protocols. The trifluoroacetyl group serves as a protecting group for the amine, allowing the molecule to be coupled with other amino acids or peptide fragments.
The following table summarizes these synthetic approaches.
Table 1: Synthetic Strategies for Dehydroalanine Incorporation
| Strategy | Precursor Residue/Molecule | Key Transformation | Reference |
|---|---|---|---|
| Dehydration | Serine | Removal of water | tubitak.gov.tr |
| Oxidative Elimination | Selenocysteine | Oxidation of selenium followed by syn-elimination | nih.govucsd.edu |
| Base-Mediated Elimination | β-chloroalanine | Base-induced HCl elimination | acs.org |
Design of Conformationally Restricted Peptidomimetics for Enhanced Stability and Bioactivity
Incorporating dehydroamino acid residues like dehydroalanine is a deliberate design choice to create peptidomimetics with superior characteristics compared to their natural counterparts. The presence of the α,β-double bond introduces significant conformational constraints on the peptide backbone. nih.gov
The sp²-hybridized α- and β-carbons of the dehydroalanine residue create a planar structure, which restricts the rotational freedom around the N-Cα and Cα-C bonds. This rigidity has profound effects on the peptide's secondary structure, often inducing turns or stabilizing helical conformations. tubitak.gov.trnih.gov This structural pre-organization can enhance the binding affinity of the peptide to its biological target by reducing the entropic penalty upon binding.
Furthermore, the modification of the peptide backbone by including a dehydroamino acid residue often increases its resistance to enzymatic degradation by proteases. nih.gov Peptidases, which typically recognize and cleave peptide bonds flanked by L-amino acids with tetrahedral α-carbons, are less effective at hydrolyzing the amide bonds of the planar and unconventional dehydroalanine residue. This leads to a longer biological half-life and improved pharmacokinetic profiles for the peptidomimetic.
Table 2: Comparison of Standard Peptides and Dehydroamino Acid-Containing Peptidomimetics
| Property | Standard Peptide | Peptidomimetic with Dehydroalanine | Reference |
|---|---|---|---|
| Backbone Flexibility | High rotational freedom | Conformationally restricted | nih.gov |
| Predominant Geometry | Tetrahedral α-carbon | Planar α,β-unsaturated system | nih.gov |
| Proteolytic Stability | Susceptible to degradation | Increased resistance to proteases | nih.gov |
Synthesis of Complex Organic Molecules
The unique electronic and structural features of this compound make it a versatile tool not only in peptide chemistry but also in the broader field of complex organic synthesis. Its activated double bond can participate in a variety of carbon-carbon bond-forming reactions.
Construction of Spiro-Fused Systems and Other Intricate Architectures
This compound is an excellent candidate for participating in cycloaddition reactions to build complex cyclic and polycyclic molecular architectures. The molecule's double bond is electron-deficient due to the electron-withdrawing effects of both the adjacent methyl ester and the N-trifluoroacetyl group. This electronic feature makes it a potent dienophile in Diels-Alder reactions. wikipedia.org
The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile. wikipedia.org By reacting this compound with a suitable diene, a substituted cyclohexene (B86901) ring bearing the protected amino acid functionality can be constructed in a single, highly stereocontrolled step.
This methodology can be extended to create more intricate systems. For example, reaction with a cyclic diene would generate a bicyclic system. Furthermore, if the diene is part of a larger ring system or is tethered to the dienophile, intramolecular Diels-Alder reactions can lead to the formation of complex spiro-fused or bridged structures. The ability to form multiple carbon-carbon bonds and set several stereocenters simultaneously makes this approach highly efficient for building molecular complexity.
Table 3: Components for a Diels-Alder Reaction
| Reaction Component | Role | Example | Key Feature |
|---|---|---|---|
| Diene | 4π electron system | 1,3-Butadiene, Cyclopentadiene | Conjugated double bonds |
| Dienophile | 2π electron system | This compound | Electron-deficient double bond |
Intermediates in Total Synthesis of Natural Products
The dehydroalanine structural motif is a key component of numerous biologically active natural products, particularly peptide-based antibiotics. tubitak.gov.tr These include the lantibiotics (such as nisin and subtilin), microcystins, and thiopeptide antibiotics like thiostrepton. tubitak.gov.trnih.govucsd.edu The total synthesis of these complex molecules is a significant challenge that relies on the availability of versatile and reactive chemical building blocks.
This compound serves as a valuable intermediate in the laboratory synthesis of such natural products. It provides a stable, protected form of the dehydroalanine residue that can be introduced at a strategic point in a multi-step synthetic sequence. Its use allows synthetic chemists to construct the dehydroalanine portion of the natural product with high fidelity, avoiding harsh elimination conditions on a late-stage, complex intermediate. By providing the crucial α,β-unsaturated amino acid structure, this compound is an enabling tool for accessing and studying these important bioactive molecules.
Table 4: Examples of Natural Product Classes Containing Dehydroalanine
| Natural Product Class | Example(s) | Biological Significance | Reference |
|---|---|---|---|
| Lantibiotics | Nisin, Subtilin, Epidermin | Antibacterial agents | tubitak.gov.trnih.gov |
| Thiopeptide Antibiotics | Thiostrepton | Inhibit bacterial protein synthesis | ucsd.edu |
Analytical and Spectroscopic Characterization Methodologies in Research
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of information that, when combined, allow for an unambiguous determination of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For Methyl 2-(trifluoroacetamido)prop-2-enoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the vinylic protons, the methyl ester protons, and the amide proton.
¹³C NMR: This experiment identifies the different carbon environments in the molecule, including the carbonyl carbons of the ester and amide groups, the sp² hybridized carbons of the double bond, and the methyl carbon of the ester.
¹⁹F NMR: Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR is essential. It would typically show a single sharp signal, and coupling between the fluorine and hydrogen atoms might be observed in high-resolution ¹H spectra, providing further structural confirmation. nih.gov Through-space couplings between ¹H and ¹⁹F nuclei can also offer insights into the molecule's preferred conformation in solution. nih.govacs.org
Interactive Table 1: Predicted NMR Spectroscopic Data for this compound (Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.5 | Broad Singlet | N-H |
| ¹H | ~6.4 | Singlet | Vinylic CH₂ |
| ¹H | ~5.9 | Singlet | Vinylic CH₂ |
| ¹H | ~3.8 | Singlet | O-CH₃ |
| ¹³C | ~165 | Singlet | Ester C=O |
| ¹³C | ~156 (q) | Quartet | Amide C=O |
| ¹³C | ~135 | Singlet | Quaternary Vinylic C |
| ¹³C | ~128 | Singlet | Vinylic CH₂ |
| ¹³C | ~116 (q) | Quartet | CF₃ |
| ¹³C | ~53 | Singlet | O-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. nih.gov
Interactive Table 2: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3100 | N-H Stretch | Amide |
| 1740-1720 | C=O Stretch | α,β-Unsaturated Ester |
| 1710-1680 | C=O Stretch (Amide I) | Amide |
| 1650-1640 | C=C Stretch | Alkene |
| 1550-1520 | N-H Bend (Amide II) | Amide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum offers additional structural clues, revealing stable fragments of the molecule.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis and purification of non-volatile compounds like this compound. waters.com Due to the compound's polarity, reversed-phase HPLC is a suitable method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. waters.come3s-conferences.org A UV detector is commonly employed for detection, as the α,β-unsaturated carbonyl system provides a chromophore that absorbs UV light. e3s-conferences.org This method is effective for quantifying residual monomers and impurities in polymer and chemical synthesis. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives
Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal instability. e3s-conferences.org Therefore, GC-MS analysis is typically performed after a derivatization step to convert the polar N-H group into a less polar, more volatile, and more thermally stable functional group. researchgate.netjfda-online.com This process, discussed further in section 5.4, makes the analyte more amenable to GC analysis and can improve peak shape and sensitivity. researchgate.netresearchgate.net
X-ray Crystallography for Determination of Absolute Stereochemistry and Conformation
For molecules like N-acylamino acids, X-ray crystallography can unambiguously establish the absolute stereochemistry and reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.netresearchgate.net This information is invaluable for understanding the molecule's shape and how it interacts with other molecules, which is critical in fields like materials science and drug design. wikipedia.org While solution-state NMR provides information on the average conformation, X-ray crystallography offers a static, high-resolution picture of the molecule in the crystalline lattice. nih.gov
Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a strategy used to modify an analyte to make it more suitable for a particular analytical technique, most commonly gas chromatography. jfda-online.comresearchgate.net The primary goals are to increase volatility and thermal stability, and to improve chromatographic behavior and detector response. jfda-online.comgcms.cz
Silylation for GC-MS
For a compound containing an active hydrogen, such as the N-H group in this compound, silylation is a common and effective derivatization strategy. sigmaaldrich.com Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the acidic proton of the amide to replace it with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net
The resulting TMS derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. mdpi.com This derivatization allows for lower detection limits, better peak symmetry, and more reproducible retention times. sigmaaldrich.com The choice of silylating reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure the reaction goes to completion. sigmaaldrich.com
Computational and Theoretical Studies
Quantum Chemical Investigations of Electronic Structure, Stability, and Reactivityresearchgate.net
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of Methyl 2-(trifluoroacetamido)prop-2-enoate. These studies reveal the influence of the electron-withdrawing trifluoroacetamido group on the electron density distribution across the molecule. The strong inductive effect of the trifluoromethyl moiety significantly impacts the reactivity of the α,β-unsaturated ester system.
Key electronic properties that can be elucidated through quantum chemical investigations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nature of the trifluoroacetamido group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted methyl prop-2-enoate. This lowering of the LUMO energy, in particular, renders the β-carbon more electrophilic and thus more susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis can further quantify the electronic effects, providing insights into charge distribution and delocalization. The presence of the trifluoroacetyl group is anticipated to decrease the electron density on the nitrogen atom and the adjacent double bond, influencing the molecule's participation in various chemical reactions.
Table 1: Calculated Electronic Properties of Related Acrylate (B77674) Systems
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Methyl Acrylate | -7.5 | -0.8 | 6.7 |
| Methyl 2-acetamidoprop-2-enoate | -7.2 | -1.1 | 6.1 |
| This compound (Predicted) | -7.8 | -1.5 | 6.3 |
Note: The data for this compound is a predicted value based on the known effects of trifluoroacetamido substitution and is intended for illustrative purposes.
Computational Modeling of Reaction Mechanisms and Transition States for Predictive Synthesisresearchgate.net
Computational modeling is a powerful tool for predicting the most viable synthetic routes to this compound and for understanding the mechanisms of its reactions. By mapping the potential energy surface for a proposed reaction, chemists can identify the lowest energy pathway, including the structures of transition states and intermediates. This predictive capability can save significant time and resources in the laboratory.
One potential synthetic route to this compound involves the N-acylation of methyl 2-aminoprop-2-enoate with trifluoroacetic anhydride (B1165640). Computational modeling of this reaction would involve calculating the energies of the reactants, the tetrahedral intermediate, and the products, as well as locating the transition state for the reaction. The activation energy derived from these calculations can predict the feasibility of the reaction under various conditions.
Furthermore, computational studies can predict the outcomes of reactions involving this compound. For instance, in a Michael addition reaction, theoretical calculations can predict the regioselectivity and stereoselectivity of the nucleophilic attack on the β-carbon. By modeling the transition states for different modes of attack, the preferred reaction pathway can be determined.
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of this compound is crucial to its reactivity and interactions with other molecules. Conformational analysis through computational methods can identify the most stable conformers and the energy barriers between them. The rotation around the C-N bond of the amide and the C-C single bonds will be of particular interest.
The planarity of the enamide system is a key feature, and computational studies can determine the degree of twisting around the C-N bond. The trifluoroacetyl group and the methyl ester group can adopt different orientations relative to the double bond. The relative energies of these conformers will be influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation.
For example, the s-cis and s-trans conformations with respect to the amide bond are expected to have different energies. Computational calculations can predict which conformer is more stable and by how much. This information is valuable for understanding the molecule's behavior in solution and in the solid state.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in solution or in a polymer matrix. These simulations model the movement of atoms over time, allowing for the study of intermolecular interactions and bulk properties.
A key aspect of the intermolecular interactions of this molecule will be the potential for hydrogen bonding. The N-H proton can act as a hydrogen bond donor, while the carbonyl oxygens and the fluorine atoms can act as hydrogen bond acceptors. MD simulations can quantify the strength and dynamics of these hydrogen bonds.
The presence of the trifluoromethyl group can also lead to unique intermolecular interactions, such as fluorine-fluorine contacts and interactions with C-H bonds. researchgate.net These weak interactions can play a significant role in the packing of the molecules in the solid state and in their solubility in different solvents. researchgate.net By simulating the molecule in various solvent environments, MD can predict its solvation free energy and preferred solvation structure.
Future Research Perspectives and Interdisciplinary Applications
Exploration of Novel Catalytic Systems for Highly Selective Transformations
The electrophilic nature of the α,β-unsaturated system in Methyl 2-(trifluoroacetamido)prop-2-enoate makes it an ideal substrate for a variety of catalytic transformations. Future research is poised to explore novel catalytic systems that can achieve high levels of selectivity in its reactions.
Key Research Directions:
Asymmetric Catalysis: A primary focus will be the development of chiral catalysts for enantioselective additions to the double bond. This would provide access to a wide range of non-proteinogenic α-amino acids with defined stereochemistry. Research into hydrogen-bond-directing enamine catalysis, which has been successful for other dehydroalanine (B155165) derivatives, could be extended to this substrate. nih.gov The trifluoroacetyl group may play a crucial role in catalyst binding and stereocontrol.
Transition-Metal Catalysis: Palladium-mediated cross-coupling reactions, which have been used to modify dehydroalanine residues in peptides, present a promising avenue for the functionalization of this compound. nih.gov The development of novel palladium, rhodium, or iridium catalysts could enable the introduction of a diverse array of substituents at the β-position, leading to new classes of fluorinated compounds.
Organocatalysis: The exploration of new organocatalytic modes of activation for dehydroalanine derivatives is an active area of research. nih.gov Future work will likely involve the design of novel Brønsted acid or base catalysts to promote conjugate additions of various nucleophiles with high stereocontrol.
Expanded Role in the Synthesis of Biologically Relevant Fluorine-Containing Compounds
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netbohrium.com this compound is an excellent starting material for the synthesis of a variety of fluorinated amino acids and their derivatives, which are key components of many pharmaceuticals. researchgate.net
Potential Applications in Synthesis:
Fluorinated Amino Acids: As a precursor to fluorinated α-amino acids, this compound can be utilized in the synthesis of enzyme inhibitors and probes for studying biological processes. researchgate.net The development of efficient catalytic methods for its transformation will directly impact the accessibility of these valuable molecules.
Peptide and Protein Modification: The dehydroalanine moiety is a target for post-translational modifications in biological systems and can be used for the chemical modification of peptides and proteins. wikipedia.org The fluorinated nature of this compound could be leveraged to create peptides with enhanced stability or unique binding properties. nih.gov
Bioactive Heterocycles: The reactive nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic structures containing fluorine, which are prevalent in many biologically active compounds.
Integration into Sustainable and Green Synthetic Methodologies
Modern chemical synthesis places a strong emphasis on the development of sustainable and environmentally friendly processes. This compound is well-suited for integration into green synthetic methodologies such as flow chemistry and biocatalysis.
Sustainable Synthesis Approaches:
| Methodology | Potential Advantages for this compound |
| Flow Chemistry | Enhanced safety in handling potentially reactive intermediates, improved control over reaction parameters (temperature, pressure, reaction time), potential for in-line purification, and ease of scalability for the synthesis of fluorinated peptides and other derivatives. vapourtec.comscispace.comthieme-connect.dersc.org |
| Biocatalysis | Use of enzymes for highly selective transformations under mild reaction conditions, reducing the need for harsh reagents and solvents. Enzymes like aminoacylases or engineered tryptophan synthase subunits could potentially be used for the synthesis or modification of N-acyl amino acids. nih.govnih.govnih.gov |
The development of continuous flow processes for reactions involving this compound could lead to more efficient and safer manufacturing of fluorinated fine chemicals. vapourtec.com Furthermore, exploring enzymatic transformations could offer highly selective and environmentally benign routes to valuable chiral products. nih.gov
Potential in the Development of Advanced Materials and Supramolecular Assemblies
The unique structural features of this compound suggest its potential as a monomer for the creation of novel polymers and as a building block for the construction of ordered supramolecular assemblies.
Future Materials Science Applications:
Fluorinated Polymers: The acrylate (B77674) moiety allows for polymerization, which could lead to the development of new fluoropolymers. Such materials may exhibit interesting properties, including hydrophobicity, thermal stability, and specific optical properties, making them suitable for applications in coatings, advanced materials, and biomedical devices. While polymers from other fluoroacrylates are known, the N-trifluoroacetyl group would impart unique characteristics. wikipedia.org
Supramolecular Chemistry: The ability of N-acyl amino acids and trifluoroacetamide (B147638) groups to form hydrogen bonds and other non-covalent interactions makes this compound a candidate for the design of self-assembling systems. researchgate.net These could include hydrogels, nanofibers, or other ordered structures with potential applications in biomaterials and nanotechnology. The interplay of hydrogen bonding and fluorous interactions could lead to novel self-assembly motifs.
Development of Novel Multicomponent Reactions and Cascade Processes Utilizing the Compound
Multicomponent reactions (MCRs) and cascade processes are powerful tools in organic synthesis as they allow for the rapid construction of complex molecules in a single step, adhering to the principles of atom and step economy. The reactivity of this compound makes it an attractive component for the design of new MCRs and cascade reactions.
Prospective Synthetic Strategies:
Multicomponent Reactions: Its electrophilic double bond can react with a nucleophile, and the resulting intermediate could be trapped by an electrophile in a three-component reaction. For instance, a Brønsted acid-catalyzed three-component condensation has been reported for other dehydroalanine derivatives. researchgate.net The development of new MCRs involving this compound would provide rapid access to libraries of complex fluorinated molecules for biological screening.
Cascade Reactions: The initial reaction at the double bond could trigger a series of subsequent intramolecular reactions, leading to the formation of complex polycyclic structures. The trifluoroacetyl group could act as a directing group or participate in the cascade sequence. Chemoenzymatic cascade syntheses involving dehydroamino acid intermediates have been reported and could be adapted. nih.gov
The exploration of these advanced synthetic methodologies will undoubtedly unlock new possibilities for the application of this compound in the synthesis of novel and valuable compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(trifluoroacetamido)prop-2-enoate, and how can reaction conditions be optimized?
- Methodology :
- Esterification : React trifluoroacetamide derivatives with methyl acrylate under acidic or basic catalysis. For example, using THF as a solvent and triethylamine (EtN) to neutralize byproducts (common in phosphazene syntheses) .
- Protection/Deprotection : Introduce the trifluoroacetamido group via nucleophilic substitution, followed by purification via column chromatography to isolate the ester .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry of reagents (e.g., EtN) to suppress side reactions like hydrolysis.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodology :
- NMR : NMR identifies trifluoroacetamido group signals (δ ~ -75 ppm). NMR confirms methyl ester protons (δ 3.6–3.8 ppm) and propenoate backbone (δ 5.5–6.5 ppm for vinyl protons) .
- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids. Ensure high-resolution data collection (<1.0 Å) to resolve fluorine-heavy moieties .
- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm) and amide (N-H bend ~1550 cm) functional groups.
Advanced Research Questions
Q. How does the trifluoroacetamido group influence reactivity in polymer synthesis or medicinal chemistry?
- Methodology :
- Polymerization : The electron-withdrawing trifluoroacetamido group stabilizes radical intermediates, enabling controlled radical polymerization (e.g., ATRP). Compare kinetics with non-fluorinated analogs to quantify activation energy differences .
- Medicinal Chemistry : Use the compound as a Michael acceptor in nucleophilic additions. Evaluate bioactivity via enzyme inhibition assays (e.g., serine proteases) and correlate with computational docking studies .
Q. How can computational methods (DFT, MD) predict the compound’s behavior in catalytic systems?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in reactions.
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., THF) or enzyme active sites to assess binding affinity and solvation effects .
Q. How should researchers resolve contradictions in reported synthetic yields or purity data?
- Methodology :
- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous THF) and reaction temperature (±1°C).
- Analytical Cross-Validation : Compare HPLC, GC-MS, and NMR data to detect trace impurities. For crystallography, validate unit cell parameters against multiple datasets .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodology :
- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact (H313/H333 warnings) .
- Waste Disposal : Quench residual reactivity with ethanol before disposal. Avoid aqueous neutralization to prevent HF release from trifluoroacetamido decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
